N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-27-18-11-12-21-17(14-18)8-5-13-23(21,26)15-24-22(25)20-10-4-7-16-6-2-3-9-19(16)20/h2-4,6-7,9-12,14,26H,5,8,13,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDOVSGMMSXHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 6-methoxy tetralone, undergoes a series of reactions to form the tetrahydronaphthalene intermediate.
Hydroxylation and Methoxylation: The intermediate is then hydroxylated and methoxylated to introduce the hydroxy and methoxy groups.
Amidation: The final step involves the reaction of the hydroxylated and methoxylated intermediate with 1-naphthoyl chloride to form the desired naphthamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The naphthamide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine.
Scientific Research Applications
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity : The target compound’s 1-naphthamide group distinguishes it from simpler acetamide (e.g., chloroacetamide ) or carboxylic acid derivatives . The naphthamide’s extended aromatic system may enhance π-π stacking interactions in biological systems compared to smaller substituents.
Spectral Signatures: Triazole-containing analogs (e.g., compounds 6a–c ) exhibit strong IR absorption at 1671–1682 cm⁻¹ for the carbonyl group, comparable to the target compound’s amide C=O stretch. However, nitro-substituted derivatives (e.g., 6b, 6c ) show additional IR peaks at 1504–1535 cm⁻¹ for -NO₂, absent in the target.
Molecular Weight and Solubility : The target’s higher molecular weight (~386 vs. 269–404 g/mol in analogs) suggests reduced solubility in polar solvents, a trend observed in polyaromatic amides .
Pharmacological and Physicochemical Properties
- Sterility and Stability : Tetrahydronaphthalene carboxamides () meet pharmacopeial sterility standards and exhibit pH stability (5.8–6.5), indicating suitability for pharmaceutical formulations .
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-naphthamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a naphthalene core and a tetrahydronaphthalene moiety. Its molecular formula is , with a molecular weight of approximately 281.35 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₂ |
| Molecular Weight | 281.35 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
1. Antioxidant Activity
Studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy and hydroxyl groups enhances electron donation capabilities, which may contribute to free radical scavenging activities.
2. Anti-inflammatory Effects
Naphthalene derivatives have been reported to exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis.
Case Studies
Several studies have investigated the biological effects of related compounds:
Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant capacity of tetrahydronaphthalene derivatives, it was found that these compounds significantly reduced oxidative stress markers in cellular models. The structure-activity relationship indicated that hydroxyl substitutions were critical for enhanced activity.
Case Study 2: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry demonstrated that naphthalene derivatives could effectively reduce edema in animal models of inflammation. The results showed a dose-dependent reduction in paw swelling.
Case Study 3: Anticancer Properties
Research conducted on various naphthalene derivatives highlighted their potential as anticancer agents. The findings indicated that these compounds could induce apoptosis in breast cancer cells via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
